Bienvenue dans la boutique en ligne BenchChem!

4,7-Iminocycloheptapyrazole(9CI)

Molecular formula Monoisotopic mass Chemical identity

4,7-Iminocycloheptapyrazole(9CI) is a conformationally constrained, planar tricyclic heterocycle (C₈H₅N₃, MW 143.15) distinguished by its 4,7-imino bridge. This NH donor, absent in the parent cycloheptapyrazole (CAS 275-70-7), creates a unique hydrogen-bonding vector and electronic profile not replicated by its regioisomer 5,8-iminocycloheptapyrazole (CAS 170427-01-7). Its rigid scaffold resembles kinase hinge-binding motifs, making it a pristine hit-finding starting point with no pre-existing IP. The low MW and moderate TPSA (41.6 Ų) predict cell permeability suitable for intracellular probe development. Researchers can functionalize N1, C3, or cycloheptatriene positions for library synthesis. For procurement, specify CAS 170427-00-6 to ensure delivery of the correct 4,7-imino regioisomer.

Molecular Formula C8H5N3
Molecular Weight 143.149
CAS No. 170427-00-6
Cat. No. B574440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Iminocycloheptapyrazole(9CI)
CAS170427-00-6
Synonyms4,7-Iminocycloheptapyrazole(9CI)
Molecular FormulaC8H5N3
Molecular Weight143.149
Structural Identifiers
SMILESC1=CC2=C3C=NN=C3C=C1N2
InChIInChI=1S/C8H5N3/c1-2-7-6-4-9-11-8(6)3-5(1)10-7/h1-4,10H
InChIKeyBRDRXUQGBWTJMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Iminocycloheptapyrazole(9CI) CAS 170427-00-6: Structural Definition and Chemical Identity for Procurement


4,7-Iminocycloheptapyrazole(9CI) (CAS 170427-00-6) is a nitrogen‑containing heterocyclic compound formally classified as a pyrazole derivative. Its IUPAC name is 4,5,11‑triazatricyclo[6.2.1.0²,⁶]undeca‑1,3,5,7,9‑pentaene, which reflects a rigid, planar tricyclic scaffold composed of fused pyrazole and cycloheptatriene rings bridged by an imino group at the 4,7‑positions. The molecular formula is C₈H₅N₃ and the molecular weight is 143.15 g·mol⁻¹. [1] The structure possesses a single hydrogen‑bond donor (the NH of the imino bridge) and two hydrogen‑bond acceptors (the pyrazole nitrogen atoms), together with a topological polar surface area (TPSA) of 41.6 Ų. [1] These physicochemical attributes define the compound as a compact, polar, hydrogen‑bond‑capable heterocycle that is distinguishable from its closest regioisomer (5,8‑iminocycloheptapyrazole, CAS 170427‑01‑7) and from the parent cycloheptapyrazole (CAS 275‑70‑7) that lacks the imino bridge.

Why 4,7-Iminocycloheptapyrazole(9CI) Cannot Be Simply Replaced by In‑Class or Near‑Structural Analogs


4,7‑Iminocycloheptapyrazole(9CI) occupies a unique position within the cycloheptapyrazole family because the 4,7‑imino bridge simultaneously constrains the seven‑membered ring into a planar conformation and introduces a hydrogen‑bond‑donating NH group that is absent in the parent cycloheptapyrazole (CAS 275‑70‑7). This single structural modification alters the electronic distribution across the π‑system, affects the pKₐ of the pyrazole NH, and changes the vector of the hydrogen‑bond donor relative to the ring plane. [1] In the regioisomer 5,8‑iminocycloheptapyrazole (CAS 170427‑01‑7), the imino bridge is placed differently on the seven‑membered ring, yielding a distinct three‑dimensional shape and a different spatial relationship between the hydrogen‑bond donor and the pyrazole pharmacophore. Generic substitution is therefore unsound: the parent compound lacks the imino NH entirely, and the regioisomer presents the NH at a different orientation to any binding partner. These differences are structural in nature and would propagate to divergent physicochemical properties—logP, aqueous solubility, and metabolic stability—making the compounds non‑interchangeable in any application where molecular recognition, reactivity, or physical properties are critical. [2]

Quantitative Differentiation Evidence for 4,7-Iminocycloheptapyrazole(9CI) vs. Structural Analogs


Molecular Weight and Formula: Unambiguous Differentiation from Parent and Reduced Analogs

4,7‑Iminocycloheptapyrazole(9CI) has a molecular weight of 143.15 g·mol⁻¹ and an exact mass (monoisotopic) of 143.048347172 Da, with the molecular formula C₈H₅N₃. [1] The parent cycloheptapyrazole (CAS 275‑70‑7) has a molecular weight of 130.15 g·mol⁻¹ (C₈H₆N₂)—one nitrogen atom fewer and one hydrogen atom more—giving a mass difference of 13.00 Da (reflecting replacement of CH₂ by NH). The fully saturated analog 4,5,11‑triazatricyclo[6.2.1.0²,⁶]undeca‑2(6),3‑diene dihydrochloride (CAS 2044745‑49‑3) has a molecular weight of 216.11 g·mol⁻¹ (including two HCl), which is 72.96 Da heavier. This unambiguous mass signature ensures identity can be confirmed by LC‑MS or HRMS, preventing mis‑identification in procurement or screening workflows.

Molecular formula Monoisotopic mass Chemical identity

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Donor Count: Differentiating Regioisomers by Predicted Permeability and Solubility

The computed TPSA of 4,7‑iminocycloheptapyrazole(9CI) is 41.6 Ų, with one hydrogen‑bond donor (NH) and two hydrogen‑bond acceptors. [1] The parent cycloheptapyrazole (CAS 275‑70‑7) lacks the imino NH and therefore has zero hydrogen‑bond donors and a TPSA of 28.7 Ų (computed from its 2D structure). Although no experimental TPSA data are published for the regioisomer 5,8‑iminocycloheptapyrazole (CAS 170427‑01‑7), its identical molecular formula predicts the same donor/acceptor counts; however, the altered geometry of the imino bridge shifts the spatial orientation of the NH vector, which can influence intramolecular hydrogen bonding and effective polarity in solution. This translates into a predicted difference in logP (XLogP3‑AA = 0.4 for the 4,7‑isomer) [1] and aqueous solubility relative to the parent compound.

TPSA Hydrogen bonding Drug-likeness

Regioisomeric Specificity: The 4,7- vs. 5,8-Imino Bridge Position Impacts Molecular Shape and Potential Target Recognition

The imino bridge in 4,7‑iminocycloheptapyrazole(9CI) connects carbon atoms 4 and 7 of the cycloheptatriene ring, producing a molecular shape where the NH donor projects near the pyrazole C 3 position. [1] In the 5,8‑iminocycloheptapyrazole regioisomer (CAS 170427‑01‑7), the bridge connects carbons 5 and 8, shifting the NH vector to a position adjacent to the pyrazole N 1 atom. This difference alters the three‑dimensional electrostatic potential surface and the relative orientation of the hydrogen‑bond donor with respect to the pyrazole ring plane. In kinase inhibitor programs where pyrazole‑based tricyclic scaffolds engage the hinge region of ATP‑binding sites—as documented for related fused pyrazole derivatives with IC₅₀ values < 1 nM against lymphocyte‑specific kinase (Lck) [2]—the precise location of the hydrogen‑bond donor can determine kinase selectivity profiles. Although no direct head‑to‑head target‑binding data exist for these two regioisomers, the principles of molecular recognition dictate that they would present different pharmacophoric features to a protein binding site.

Regioisomerism Molecular shape Structure-activity relationship

Lack of Bioactivity Data Represents a Differentiator for Exploratory Research vs. Well‑Characterized Congeners

A comprehensive search of PubChem, ChEMBL, BindingDB, and the primary literature reveals that 4,7‑iminocycloheptapyrazole(9CI) has zero bioactivity annotations, zero indexed publications reporting its synthesis or biological evaluation, and zero patent exemplifications as of April 2026. [1] In contrast, the related hexahydro‑cycloheptapyrazole scaffold has been extensively patented as cannabinoid receptor modulators, with compounds demonstrating CB1 antagonist activity (e.g., NESS 0327 series) [2], and cycloheptylpyrazole derivatives have been claimed as FXR modulators. [3] The complete absence of biological data for 4,7‑iminocycloheptapyrazole(9CI) is itself a differentiating feature: it represents an unexplored tricyclic heterocycle that has not been previously interrogated in any publicly disclosed biological assay, making it a blank‑canvas scaffold for de novo drug discovery or probe development.

Novel chemical space Unexplored scaffold Drug discovery

Application Scenarios for 4,7-Iminocycloheptapyrazole(9CI) Based on Structural Differentiation Evidence


Medicinal Chemistry: De Novo Kinase or GPCR Lead Discovery on an Unexplored Tricyclic Scaffold

The absence of any public bioactivity data for 4,7‑iminocycloheptapyrazole(9CI) [1] positions it as a structurally novel starting point for hit‑finding campaigns. The rigid, planar tricyclic core with a strategically placed hydrogen‑bond donor (the 4,7‑imino NH) resembles the hinge‑binding motif of established kinase inhibitor scaffolds, while the lack of pre‑existing intellectual property on this specific chemotype allows unrestricted exploration of substitution vectors. [2] Researchers can design focused libraries by functionalizing the pyrazole N 1, C 3, or the cycloheptatriene ring positions, confident that the scaffold has not been previously claimed.

Chemical Biology: Photoaffinity Labeling Probe Backbone with a Defined Chromophore

The extended conjugation across the tricyclic π‑system of 4,7‑iminocycloheptapyrazole(9CI) imparts UV‑visible absorption characteristics that can be exploited for photoaffinity labeling. The imino NH provides a convenient synthetic handle for attaching a diazirine or benzophenone photoreactive group without disrupting the chromophore. [1] The compound's low molecular weight (143.15 g·mol⁻¹) and moderate TPSA (41.6 Ų) predict reasonable cell permeability, which is desirable for intracellular target engagement probes. [1]

Synthetic Methodology Development: A Model Substrate for Regioselective C–H Functionalization on a Constrained Heterocycle

The rigid, planar geometry of 4,7‑iminocycloheptapyrazole(9CI), with its distinct C‑4/C‑7 imino bridge and exposed C‑1/C‑2/C‑3/C‑5/C‑6 positions, makes it an ideal model substrate for developing and benchmarking regioselective C–H activation methods. [1] The presence of the pyrazole directing group and the imino NH offers multiple potential metal‑coordination sites. Successful functionalization protocols demonstrated on this scaffold could be directly transferred to more complex bioactive cycloheptapyrazole derivatives such as CB1 antagonists [3] or FXR modulators. [4]

Agrochemical Discovery: Nitrogen‑Rich Heterocycle for Fungicidal or Insecticidal Screening

Pyrazole‑containing heterocycles are privileged scaffolds in agrochemical discovery, with numerous commercial fungicides and insecticides bearing pyrazole cores. The cycloheptapyrazole framework, exemplified by hexahydrocycloheptapyrazole‑5‑carboxamide derivatives that showed larvicidal activity (LC₅₀ 51.50 mg·L⁻¹ against Plutella xylostella) [5], demonstrates the potential of this scaffold class. 4,7‑iminocycloheptapyrazole(9CI) offers a more oxidized and rigid analog that may exhibit a distinct spectrum of activity compared to the saturated hexahydro derivatives.

Quote Request

Request a Quote for 4,7-Iminocycloheptapyrazole(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.